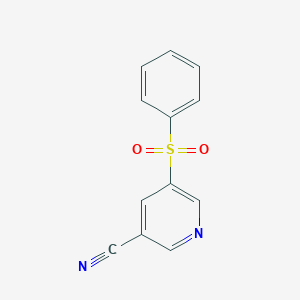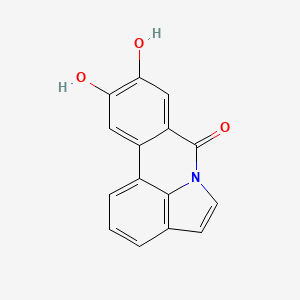![molecular formula C15H16O2 B12640004 2-Methoxy-5-[(4-methylphenyl)methyl]phenol CAS No. 919355-96-7](/img/structure/B12640004.png)
2-Methoxy-5-[(4-methylphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(4-methylphenyl)methyl]phenol is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-[(4-methylphenyl)methyl]phenol can be synthesized via the reduction of Schiff bases. The Schiff base is typically prepared by the condensation of an aldehyde with an amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the methylation of homopyrocatechin using dimethyl sulfate and alkali, or by hydrogenation of vanillin . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-[(4-methylphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological targets.
Mechanism of Action
The mechanism by which 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects, such as antimicrobial activity and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol:
2-Methoxy-4-methylphenol:
Uniqueness
2-Methoxy-5-[(4-methylphenyl)methyl]phenol is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
919355-96-7 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methoxy-5-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)9-13-7-8-15(17-2)14(16)10-13/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
AFKDYIPEQWLISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


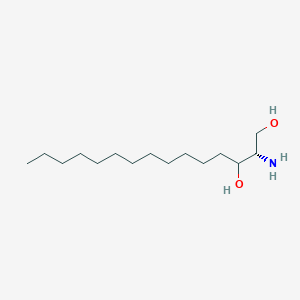
![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
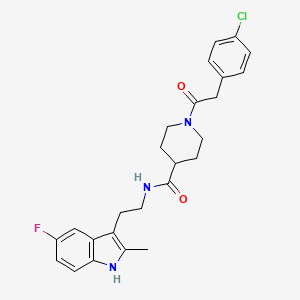
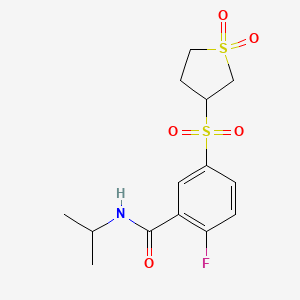
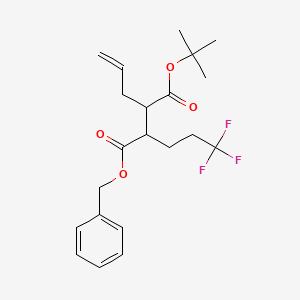
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
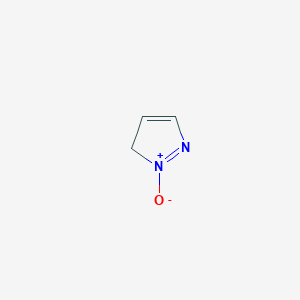

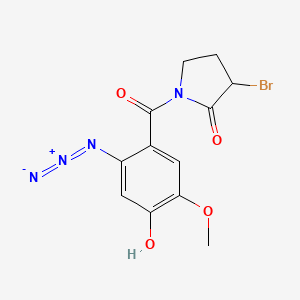
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
